molecular formula C8H18Cl2N2O4S2 B8254119 Dimethyl L-Cystine 2HCl

Dimethyl L-Cystine 2HCl

Cat. No.: B8254119
M. Wt: 341.3 g/mol
InChI Key: QKWGUPFPCRKKMQ-RUTFAPCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl L-Cystine 2HCl, also known as Dimethyl L-cystinate dihydrochloride, is a derivative of the amino acid cystine. This compound is characterized by the presence of two cysteine molecules connected by a disulfide bond, with each cysteine molecule esterified with methanol. The compound is often used in biochemical and pharmaceutical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl L-Cystine 2HCl can be synthesized through the esterification of L-cystine with methanol. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Dimethyl L-Cystine 2HCl undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield two molecules of Dimethyl L-cysteine.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol or other reducing agents in aqueous or methanolic solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Dimethyl L-cysteine.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Dimethyl L-Cystine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl L-Cystine 2HCl involves its ability to undergo redox reactions. The disulfide bond can be reduced to free thiol groups, which can then participate in various biochemical processes. This redox activity is crucial for its role in cellular antioxidant systems and in the synthesis of glutathione, a major cellular antioxidant .

Comparison with Similar Compounds

    L-Cystine: The parent compound, which lacks the ester groups.

    L-Cysteine: The reduced form of cystine, containing free thiol groups.

    Dimethyl L-Cysteine: The reduced form of Dimethyl L-Cystine 2HCl.

Comparison: this compound is unique due to its esterified structure, which imparts different solubility and reactivity properties compared to L-cystine and L-cysteine. The ester groups make it more soluble in organic solvents and allow for specific chemical modifications that are not possible with the parent compounds .

Properties

IUPAC Name

methyl (2S)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWGUPFPCRKKMQ-RUTFAPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.